1-Chloro-4-cyclopropylbenzene

Vue d'ensemble

Description

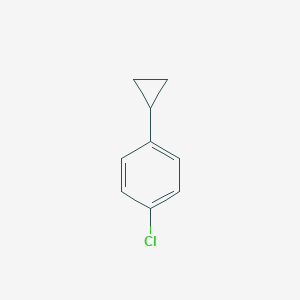

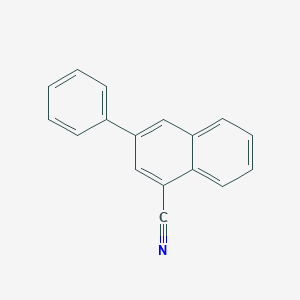

1-Chloro-4-cyclopropylbenzene is a chemical compound with the molecular formula C9H9Cl . It has a molecular weight of 152.621 .

Molecular Structure Analysis

The molecular structure of 1-Chloro-4-cyclopropylbenzene consists of a benzene ring with a chlorine atom and a cyclopropyl group attached to it .Physical And Chemical Properties Analysis

1-Chloro-4-cyclopropylbenzene has a density of 1.2±0.1 g/cm3, a boiling point of 211.6±19.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.0±3.0 kJ/mol and a flash point of 70.7±8.6 °C . The index of refraction is 1.582 .Applications De Recherche Scientifique

Chemical Reactions and Derivatives:

- Donor-acceptor cyclopropanes like 1-Chloro-4-cyclopropylbenzene can undergo ring-opening reactions. A study demonstrated that treating these cyclopropanes with iodobenzene dichloride leads to products with chlorine atoms in specific positions, adjacent to the donor and acceptor groups (Garve et al., 2014).

- Chloromethylation of cyclopropylbenzene results in a mixture that includes o- and p-cyclopropylbenzaldehyde and 1-chloro-1-phenylpropane. These compounds can further react to produce other derivatives like o- and p-cyclopropylbenzoic acids (Harnden et al., 1968).

Reaction Mechanisms and Properties:

- Cyclopropylbenzene compounds, when subjected to radical chlorination, can lead to ring opening. This process is influenced by factors like solvent polarity and the presence of acids. It's suggested that the ring opening might proceed via radical cation formation (Trukhin et al., 2003).

- Research on the AlCl3 catalyzed reaction of 1,1-d2-1-chloropropane with benzene, producing compounds like n-propylbenzene and isopropylbenzene, reveals minimal isotope scrambling, suggesting limited involvement of protonated cyclopropane intermediates (Lee & Woodcock, 1970).

Electrochemical Sensing and Environmental Implications:

- 1-Chloro-4-nitrobenzene, a compound related to 1-Chloro-4-cyclopropylbenzene, has raised environmental concerns due to its presence in agricultural activities. Studies have developed electrochemical sensors using β-cyclodextrin/carbon nanohorn nanohybrids for detecting this compound, highlighting the importance of monitoring such chemicals in the environment (Kingsford et al., 2018).

Catalytic Applications:

- 2-Chloro-1,4-dimethoxybenzene, structurally similar to 1-Chloro-4-cyclopropylbenzene, has been identified as a catalytic cofactor superior to other compounds in specific oxidation reactions. This highlights the potential of chloroaromatic compounds in catalytic processes (Teunissen & Field, 1998).

Safety And Hazards

Propriétés

IUPAC Name |

1-chloro-4-cyclopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBOFIGSLNDZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170869 | |

| Record name | 1-Chloro-4-cyclopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-cyclopropylbenzene | |

CAS RN |

1798-84-1 | |

| Record name | 1-Chloro-4-cyclopropylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-4-cyclopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B169173.png)

![6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one](/img/structure/B169185.png)

![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)